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molecular formula C8H11NOS B8307603 4-Amino-2-[(methylthio)methyl]phenol

4-Amino-2-[(methylthio)methyl]phenol

Cat. No. B8307603
M. Wt: 169.25 g/mol
InChI Key: UUCYEJWUIPKYAP-UHFFFAOYSA-N
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Patent
US05202487

Procedure details

0.085 moles (17 g) of 4-nitro-2-[(methylthio)methyl]phenol are added to a solution of 16 g of sodium hydroxide (NaOH) pellets in 135 ml of water, followed portionwise, so as to maintain the temperature between 70° C. and 75° C., by 55 g of sodium hydrosulphite. After the end of addition stirring is continued for 30 minutes at 75° C. After cooling, the expected product is obtained by neutralizing the reaction mixture with acetic acid. After filtering off, followed by washing with water and drying, it is recrystallized from 96° ethanol. It melts at 166° C. Analysis of the product obtained gives the following results:
Name
4-nitro-2-[(methylthio)methyl]phenol
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([CH2:11][S:12][CH3:13])[CH:5]=1)([O-])=O.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([CH2:11][S:12][CH3:13])[CH:5]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
4-nitro-2-[(methylthio)methyl]phenol
Quantity
17 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)CSC
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
135 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so as to maintain the temperature between 70° C. and 75° C.
ADDITION
Type
ADDITION
Details
After the end of addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC(=C(C=C1)O)CSC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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